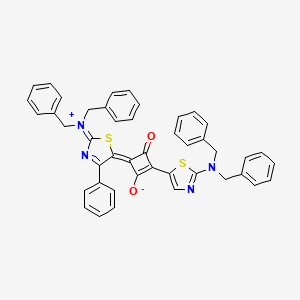
1,3(2H,9bH)-dibenzofurandione, 6-acetyl-7,9-bis(acetyloxy)-2-(1-hydroxyethylidene)-8,9b-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetyl-7,9-bis(acetyloxy)-2-(1-hydroxyethylidene)-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandione is a complex organic compound with potential applications in various fields of chemistry, biology, and industry. This compound features multiple functional groups, including acetyl, acetyloxy, hydroxyethylidene, and dimethyl groups, which contribute to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetyl-7,9-bis(acetyloxy)-2-(1-hydroxyethylidene)-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandione typically involves multi-step organic reactions. The starting materials and specific reaction conditions can vary, but common steps may include:
Formation of the dibenzofurandione core: This step often involves cyclization reactions using appropriate precursors.
Introduction of acetyl and acetyloxy groups: Acetylation reactions using acetic anhydride or acetyl chloride in the presence of a catalyst.
Addition of hydroxyethylidene group: This may involve aldol condensation or related reactions.
Methylation: Introduction of methyl groups using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethylidene group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the acetyl or acetyloxy groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of complex molecules: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Study of reaction mechanisms: Its diverse functional groups make it a useful model compound for studying various organic reactions.
Biology
Biochemical studies: Potential use in studying enzyme-catalyzed reactions involving acetylation and deacetylation.
Medicine
Drug development: Exploration of its biological activity and potential therapeutic applications.
Industry
Material science: Possible use in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6-Acetyl-7,9-bis(acetyloxy)-2-(1-hydroxyethylidene)-8,9b-dimethyl-1,3(2H,9bH)-dibenzofurandione would depend on its specific application. For example, in biochemical studies, it may interact with enzymes through its acetyl and acetyloxy groups, affecting enzyme activity and function. The molecular targets and pathways involved would be specific to the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofurans: Compounds with a similar core structure but different functional groups.
Acetylated compounds: Molecules with acetyl groups that may exhibit similar reactivity.
Hydroxyethylidene derivatives: Compounds with hydroxyethylidene groups that may have comparable chemical properties.
Eigenschaften
CAS-Nummer |
21402-58-4 |
|---|---|
Molekularformel |
C22H20O9 |
Molekulargewicht |
428.4 g/mol |
IUPAC-Name |
(4,8-diacetyl-1-acetyloxy-7-hydroxy-2,9a-dimethyl-9-oxodibenzofuran-3-yl) acetate |
InChI |
InChI=1S/C22H20O9/c1-8-18(29-11(4)25)16(10(3)24)20-17(19(8)30-12(5)26)22(6)14(31-20)7-13(27)15(9(2)23)21(22)28/h7,27H,1-6H3 |
InChI-Schlüssel |
ZTSNAABDQLWRKQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C2C(=C1OC(=O)C)C3(C(=CC(=C(C3=O)C(=O)C)O)O2)C)C(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


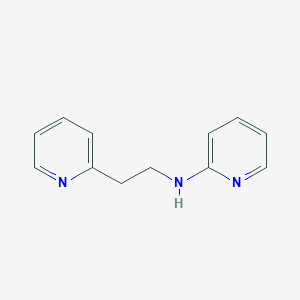
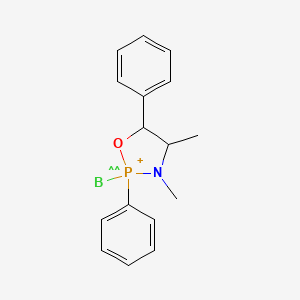
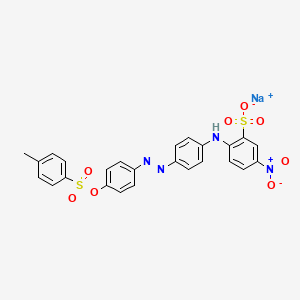
![Di[decahydro-1-naphthyl]methane](/img/structure/B13811723.png)
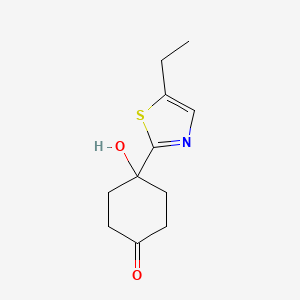
![3-[Bis(2-hydroxyethyl)amino]-2-methylphenol](/img/structure/B13811749.png)
![3,9-Diethoxy-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B13811750.png)
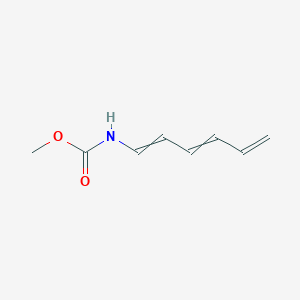
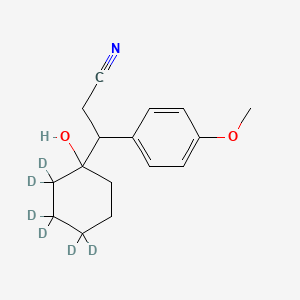
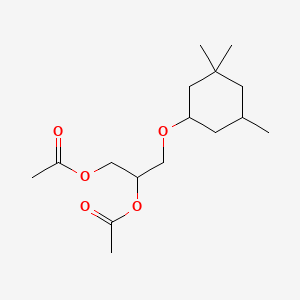
![1,3-Dioxolane, 2,2-dimethyl-4-[[[2-(2-propenyloxy)hexadecyl]oxy]methyl]-](/img/structure/B13811770.png)
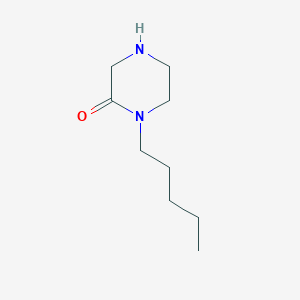
![9-(3,4-Dimethoxyphenyl)-4,9-dihydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B13811776.png)
